4-{5-[(Diethylamino)sulfonyl]-1H-1,2,3-benzotriazol-1-yl}butanoic acid
Description
4-{5-[(Diethylamino)sulfonyl]-1H-1,2,3-benzotriazol-1-yl}butanoic acid is a synthetic organic compound characterized by a benzotriazole core substituted with a diethylamino sulfonyl group at the 5-position and a butanoic acid chain at the 1-position. The benzotriazole moiety is a heterocyclic aromatic system known for its stability and versatility in medicinal and industrial chemistry .
This compound has been cataloged as discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis, stability, or commercial viability . Its structural features align with triazole-based pharmaceuticals and agrochemicals, which often exhibit antimicrobial, antifungal, or antitumor activities .
Properties
IUPAC Name |
4-[5-(diethylsulfamoyl)benzotriazol-1-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4S/c1-3-17(4-2)23(21,22)11-7-8-13-12(10-11)15-16-18(13)9-5-6-14(19)20/h7-8,10H,3-6,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGHDDVTXVNQQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(N=N2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(Diethylamino)sulfonyl]-1H-1,2,3-benzotriazol-1-yl}butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzotriazole Ring: The benzotriazole ring can be synthesized through the cyclization of an appropriate precursor, such as o-phenylenediamine, with nitrous acid.
Introduction of Sulfonyl Group: The sulfonyl group can be introduced by reacting the benzotriazole derivative with a sulfonyl chloride, such as diethylaminosulfonyl chloride, under basic conditions.
Attachment of Butanoic Acid Moiety: The final step involves the coupling of the sulfonylated benzotriazole with a butanoic acid derivative, such as butanoyl chloride, in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{5-[(Diethylamino)sulfonyl]-1H-1,2,3-benzotriazol-1-yl}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
4-{5-[(Diethylamino)sulfonyl]-1H-1,2,3-benzotriazol-1-yl}butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{5-[(Diethylamino)sulfonyl]-1H-1,2,3-benzotriazol-1-yl}butanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The benzotriazole ring can also interact with nucleic acids or other biomolecules, affecting their function.
Comparison with Similar Compounds
Structural Analogs in Pharmacopeial Standards
The compound shares similarities with bendamustine-related pharmacopeial standards, particularly in the butanoic acid moiety and heterocyclic core. Key comparisons include:
Key Differences :
Triazole-Based Derivatives
Triazole derivatives are widely studied for their biological activities. For example:
- Antimicrobial Triazole-Schiff Bases : Compounds like those synthesized by Liu et al. (2012) feature triazole cores linked to quinazoline units, demonstrating 50–72% inhibition against plant pathogens at 50 µg/mL . The target compound’s sulfonamide group may confer broader-spectrum activity but requires empirical validation.
- Agrochemical Triazoles : Triazole fungicides (e.g., triadimefon) utilize similar heterocycles but lack sulfonamide or carboxylate groups, highlighting the target compound’s unique hybrid design .
Sulfonamide-Containing Compounds
Sulfonamide groups are common in diuretics (e.g., furosemide) and antibacterials (e.g., sulfamethoxazole). The diethylamino sulfonyl group in the target compound may reduce renal toxicity compared to arylsulfonamides but could limit membrane permeability due to increased hydrophilicity .
Carboxylate-Containing Analogs
The butanoic acid moiety enables metal coordination, similar to rare-earth carboxylate complexes . However, the target compound’s lack of rare-earth ions distinguishes it from these materials, redirecting its utility toward organic synthesis or biochemistry.
Physicochemical and Functional Comparisons
- Solubility: The butanoic acid group enhances water solubility relative to esterified analogs (e.g., USP Bendamustine Related Compound A RS, which has an ethyl ester) .
- Stability : The discontinued status of the target compound suggests instability under storage or biological conditions, contrasting with pharmacopeial standards that meet rigorous stability criteria .
- Bioactivity : While triazole-Schiff bases show antimicrobial activity , the target compound’s efficacy remains unverified. Its sulfonamide group may target carbonic anhydrases or proteases, analogous to clinical sulfonamides .
Biological Activity
The compound 4-{5-[(Diethylamino)sulfonyl]-1H-1,2,3-benzotriazol-1-yl}butanoic acid is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to delve into its biological activity, synthesis, and implications in therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by a benzotriazole moiety linked to a butanoic acid chain through a sulfonamide group. The presence of the diethylamino group enhances its solubility and bioavailability.
Inhibition of Enzymes
Research indicates that compounds with a similar structure exhibit inhibitory effects on various enzymes, particularly serine proteases. For instance, the benzotriazole derivatives have been documented as inhibitors of the hepatitis C virus NS3 protease, which is crucial for viral replication . The inhibition of such enzymes can lead to therapeutic benefits in treating viral infections.
Anti-inflammatory Effects
Studies have suggested that sulfonamide derivatives possess anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins . This could be beneficial in managing conditions characterized by inflammation.
Metabolic Syndrome and Diabetes
The compound's structural analogs have been explored for their ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and diabetes. Inhibitors of this enzyme can potentially improve insulin sensitivity and reduce fat accumulation .
Case Study 1: Hepatitis C Virus Protease Inhibition
A study demonstrated that derivatives similar to this compound effectively inhibited the NS3 protease in vitro. The IC50 values were reported in the low micromolar range, indicating significant potency against the enzyme .
Case Study 2: Anti-inflammatory Activity
In a model of acute inflammation, compounds with a sulfonamide backbone were shown to reduce edema significantly compared to control groups. The reduction was attributed to decreased levels of pro-inflammatory cytokines .
Research Findings
Q & A
Q. How can researchers design a robust structure-activity relationship (SAR) study for derivatives of this compound?
- Design : Synthesize analogs with modifications to the benzotriazole ring (e.g., halogenation) and butanoic acid chain (e.g., esterification). Test biological activity in parallel assays. Use PCA (principal component analysis) to correlate structural features with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
